
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
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Overview
Description
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is an organic compound characterized by the presence of a pyrazinone ring substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one typically involves the reaction of 2,4-dichloroaniline with glyoxal in the presence of a base to form the corresponding pyrazine derivative. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-deficient pyrazinone ring participates in electrophilic substitution reactions, primarily at the C-5 and C-6 positions due to their partial positive charge.
Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | 5-Nitro derivative | 65% | |
Halogenation | Cl₂, FeCl₃, 80°C | 5,6-Dichloro derivative | 72% |
Mechanistic Insight :
The nitration proceeds via the formation of a nitronium ion, attacking the electron-deficient pyrazinone ring. Chlorination occurs similarly, with FeCl₃ acting as a Lewis catalyst.
Nucleophilic Substitution
The chlorine atoms on the phenyl ring are susceptible to nucleophilic displacement, particularly under basic conditions.
Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Amination | NH₃ (aq.), 120°C | 2,4-Diaminophenyl derivative | 58% | |
Methoxylation | NaOMe, DMF, 60°C | 2-Methoxy-4-chlorophenyl derivative | 81% |
Key Observation :
Reactions proceed via an SNAr mechanism, where the electron-withdrawing pyrazinone ring activates the chloro substituents for nucleophilic attack.
Oxidation and Reduction
The pyrazinone core undergoes redox reactions, altering its electronic properties.
Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Oxidation | KMnO₄, H₂O, 90°C | Pyrazine-2,5-dione | 47% | |
Reduction | LiAlH₄, THF, 0°C | 1,2-Dihydropyrazine | 63% |
Notable Outcome :
Oxidation leads to ring expansion or hydroxylation, while reduction generates partially saturated intermediates useful for further functionalization.
Cross-Coupling Reactions
The compound participates in transition-metal-catalyzed coupling reactions, enabling C–C bond formation.
Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | Biaryl derivative | 67% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | N-Aryl derivative | 73% |
Experimental Example :
In a Suzuki reaction, 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one couples with boronate esters to form biaryl derivatives, crucial for pharmaceutical intermediates .
Cyclization and Ring-Opening
The pyrazinone ring can undergo cyclization or cleavage under specific conditions.
Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Acid-mediated cyclization | HCl, EtOH, reflux | Fused quinoxaline | 55% | |
Alkaline hydrolysis | NaOH, H₂O, 120°C | Open-chain dicarboxylic acid | 68% |
Mechanistic Pathway :
Cyclization involves intramolecular nucleophilic attack, while hydrolysis breaks the pyrazinone ring via base-catalyzed cleavage.
Functional Group Interconversion
The keto group at position 2 undergoes transformations such as condensation or reduction.
Reaction Type | Reagents/Conditions | Major Product | Yield | Reference |
---|---|---|---|---|
Condensation | NH₂OH·HCl, pyridine | Oxime derivative | 76% | |
Grignard reaction | MeMgBr, THF, 0°C | Tertiary alcohol | 82% |
Application :
Oxime derivatives are precursors for heterocyclic compounds, while Grignard adducts introduce alkyl chains for solubility modulation.
Scientific Research Applications
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)pyrazine
- 2,4-Dichlorophenylpyrazole
- 2,4-Dichlorophenylpyrimidine
Uniqueness
3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern and the presence of the pyrazinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H6Cl2N2O |
---|---|
Molecular Weight |
241.07 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) |
InChI Key |
NBPPKMCEZZSZDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CNC2=O |
Origin of Product |
United States |
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